

N1-Phenylbenzene-1,3-diamine chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N1-Phenylbenzene-1,3-diamine**

Cat. No.: **B186984**

[Get Quote](#)

N1-Phenylbenzene-1,3-diamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Phenylbenzene-1,3-diamine, also known as m-aminodiphenylamine, is an aromatic amine with significant potential in various fields, including polymer science and medicinal chemistry. This document provides a detailed overview of its chemical properties, structure, synthesis, and reactivity. While specific experimental data for this particular isomer is not as abundant as for its para-substituted counterpart, this guide consolidates available information and provides context through data from closely related compounds.

Chemical Structure and Properties

N1-Phenylbenzene-1,3-diamine is an aromatic compound featuring a phenyl group substituted onto one of the amino groups of m-phenylenediamine.

Structure:

Caption: Chemical structure of **N1-Phenylbenzene-1,3-diamine**.

Table 1: Physicochemical Properties of **N1-Phenylbenzene-1,3-diamine**

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₂ N ₂	[1]
Molecular Weight	184.24 g/mol	[1]
CAS Number	5840-03-9	[1]
Melting Point	76-77 °C	[2]
Boiling Point	362 °C at 760 mmHg; 190 °C at 2 Torr	[1] [2]
Density	1.167 g/cm ³	[1]
Flash Point	203.2 °C	[1]
Water Solubility	>27.6 µg/mL	[2]
XLogP3	3.7	[2]
PSA (Polar Surface Area)	38.05 Å ²	[2]

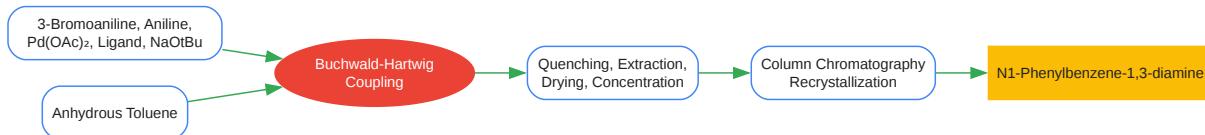
Synthesis and Purification

The synthesis of **N1-Phenylbenzene-1,3-diamine** can be achieved through established methods for C-N bond formation, such as the Buchwald-Hartwig amination or the Ullmann condensation.[\[3\]](#)[\[4\]](#) These reactions typically involve the coupling of an aryl halide with an amine in the presence of a metal catalyst.

General Experimental Protocol (Hypothetical)

Reaction: Buchwald-Hartwig amination of 3-bromoaniline with aniline.

Materials:


- 3-bromoaniline
- Aniline
- Palladium(II) acetate (Pd(OAc)₂)

- Xantphos (or other suitable phosphine ligand)
- Sodium tert-butoxide (NaOtBu)
- Toluene (anhydrous)
- Argon or Nitrogen (inert gas)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add $\text{Pd}(\text{OAc})_2$, the phosphine ligand, and NaOtBu.
- Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.
- Add 3-bromoaniline and aniline to the reaction mixture.
- Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate). Further purification can be achieved by recrystallization from a suitable solvent. While a specific solvent system for **N1-Phenylbenzene-1,3-diamine** is not readily available in the literature, a trial-and-error approach with common solvents like ethanol, methanol, or mixtures with water, guided by the principles of recrystallization, would be necessary.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification.

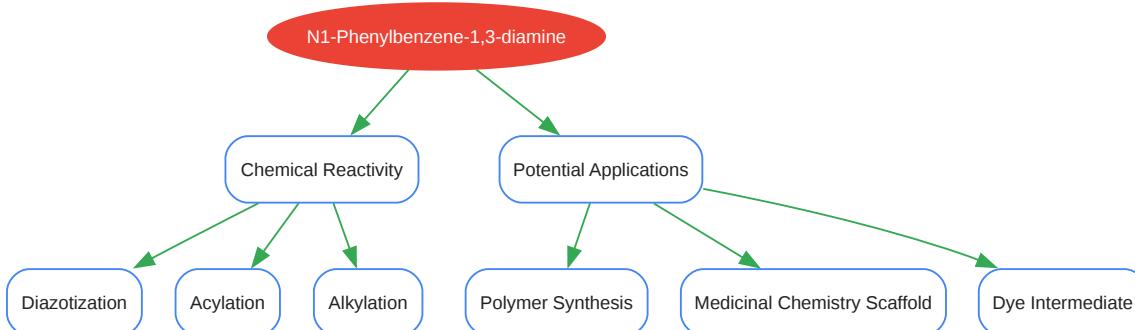
Spectroscopic Characterization

Specific spectral data for **N1-Phenylbenzene-1,3-diamine** is not widely published. The following are expected characteristic signals based on the analysis of its isomers and related compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, as well as signals for the amine protons. The protons on the disubstituted ring will likely appear as complex multiplets due to their differing chemical environments. The amine protons will appear as broad singlets, and their chemical shift will be dependent on the solvent and concentration.
- ^{13}C NMR: The carbon NMR spectrum should display signals for all 12 carbon atoms. The number of unique signals will depend on the symmetry of the molecule. Carbons attached to the nitrogen atoms will be shifted downfield.

3.2. Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands for:


- N-H stretching: Two distinct bands in the region of $3300\text{-}3500\text{ cm}^{-1}$ corresponding to the primary and secondary amine groups.
- C-N stretching: Bands in the region of $1250\text{-}1350\text{ cm}^{-1}$.
- Aromatic C-H stretching: Bands above 3000 cm^{-1} .
- Aromatic C=C stretching: Bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.

3.3. Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M^+) at $\text{m/z} = 184.24$. The fragmentation pattern would likely involve the loss of amine-related fragments and cleavage of the C-N bond.

Reactivity and Potential Applications

As an aromatic amine, **N1-Phenylbenzene-1,3-diamine** is expected to undergo typical reactions of this class of compounds, including diazotization, acylation, and alkylation. The presence of two amino groups with different substitution patterns offers opportunities for selective functionalization.

While specific research on the biological activities of **N1-Phenylbenzene-1,3-diamine** is limited, derivatives of aminodiphenylamines have been investigated for various medicinal chemistry applications. For instance, some aminodiphenylamine derivatives have been evaluated for their antimicrobial and antioxidant properties.^[5] The core structure of **N1-Phenylbenzene-1,3-diamine** could serve as a scaffold for the development of novel therapeutic agents.

[Click to download full resolution via product page](#)

Caption: Reactivity and potential application pathways.

Conclusion

N1-Phenylbenzene-1,3-diamine is a molecule with interesting structural features that suggest its utility in materials science and drug discovery. While a comprehensive experimental profile for this specific isomer is yet to be fully documented in publicly accessible literature, this guide provides a foundational understanding of its properties, potential synthetic routes, and expected analytical characteristics based on established chemical principles and data from

related compounds. Further research is warranted to fully elucidate the specific properties and applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Phenyl-m-phenylenediamine | 5840-03-9 - BuyersGuideChem [buyersguidechem.com]
- 2. echemi.com [echemi.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N1-Phenylbenzene-1,3-diamine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b186984#n1-phenylbenzene-1-3-diamine-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com